molecular formula C10H12Cl2NO6P B14634614 Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide CAS No. 53792-71-5

Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide

Cat. No.: B14634614
CAS No.: 53792-71-5
M. Wt: 344.08 g/mol
InChI Key: GFGSYOBDMKTUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a carboxylic acid group, a dichlorophenyl group, a phosphonomethyl group, and an amine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to introduce the dichlorophenyl group.

    Introduction of the Phosphonomethyl Group: The next step involves the reaction of the dichlorophenyl intermediate with a phosphonomethylating agent under controlled conditions.

    Formation of the Amine Oxide: The final step involves the oxidation of the amine group to form the amine oxide.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine: Lacks the N-oxide group, resulting in different reactivity and applications.

    Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide derivatives: Modified versions with additional functional groups for specific applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

53792-71-5

Molecular Formula

C10H12Cl2NO6P

Molecular Weight

344.08 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide

InChI

InChI=1S/C10H12Cl2NO6P/c11-8-2-1-7(3-9(8)12)4-13(16,5-10(14)15)6-20(17,18)19/h1-3H,4-6H2,(H,14,15)(H2,17,18,19)

InChI Key

GFGSYOBDMKTUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C[N+](CC(=O)O)(CP(=O)(O)O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.